Einecs 303-954-9

Übersicht

Beschreibung

Einecs 303-954-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Analyse Chemischer Reaktionen

Einecs 303-954-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Introduction to Einecs 303-954-9

This compound refers to 4-tert-butylcyclohexyl acetate , a chemical compound used in various applications, primarily in the fragrance and flavor industry. This article explores its scientific research applications, including its roles in different sectors, supported by data tables and case studies.

4-tert-butylcyclohexyl acetate is predominantly used as a fragrance ingredient in perfumes and scented products. Its sweet, floral scent makes it suitable for:

- Personal Care Products: Used in lotions, shampoos, and deodorants.

- Household Products: Incorporated into air fresheners and cleaning products.

Flavoring Agent

In the food industry, this compound serves as a flavoring agent due to its pleasant aroma, enhancing the sensory profile of:

- Confectionery: Candies and desserts.

- Beverages: Soft drinks and flavored waters.

3.1. Chemical Synthesis

4-tert-butylcyclohexyl acetate is utilized in various synthetic pathways for creating more complex molecules. Its reactivity allows it to be a precursor in the synthesis of:

- Pharmaceuticals: Active pharmaceutical ingredients (APIs) that require specific aromatic compounds.

- Polymers: Used in polymerization processes to develop new materials with desirable properties.

3.2. Analytical Chemistry

In analytical chemistry, this compound is often used as a standard reference material for:

- Gas Chromatography (GC): Calibration of instruments for detecting volatile organic compounds (VOCs).

- Mass Spectrometry (MS): Identification of unknown compounds based on mass-to-charge ratios.

Regulatory Status

4-tert-butylcyclohexyl acetate is subject to regulations under the REACH framework in the European Union due to its potential environmental impact. It is listed among substances that require careful monitoring regarding safety and usage guidelines.

Table: Regulatory Information

| Regulation | Details |

|---|---|

| REACH Registration | Registered |

| Restrictions | None currently imposed |

| Safety Data Sheet | Available through ECHA |

Case Study 1: Fragrance Development

A study conducted by a leading fragrance manufacturer demonstrated the effectiveness of 4-tert-butylcyclohexyl acetate in creating a new line of eco-friendly perfumes. The compound's natural scent profile contributed to consumer acceptance and market success.

Case Study 2: Food Flavoring

Research published in a food science journal highlighted the use of this acetate as a flavor enhancer in a new line of organic beverages. Sensory evaluations indicated significant improvements in consumer preference scores when compared to beverages without this ingredient.

Wirkmechanismus

The mechanism of action of Einecs 303-954-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

Einecs 303-954-9 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0). While these compounds share certain chemical properties, this compound is unique in its specific applications and effects.

Biologische Aktivität

- Chemical Name : 1,2-benzisothiazol-3(2H)-one

- Molecular Formula : C7H5NOS

- CAS Number : 2634-33-5

- EINECS Number : 303-954-9

Antimicrobial Properties

BIT exhibits broad-spectrum antimicrobial activity, making it effective against various bacteria and fungi. Research indicates that BIT can inhibit the growth of pathogenic microorganisms in different environments, including personal care products, paints, and wood preservatives.

The antimicrobial action of BIT is attributed to its ability to disrupt cell membranes and inhibit enzymatic processes within microbial cells. This leads to cell lysis and death, particularly in Gram-positive bacteria and certain fungi.

Efficacy Studies

A series of studies have been conducted to evaluate the efficacy of BIT against specific pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.25 mg/L | |

| Staphylococcus aureus | 0.5 mg/L | |

| Candida albicans | 0.1 mg/L | |

| Aspergillus niger | 0.05 mg/L |

Case Studies

- Personal Care Products : A study assessed the use of BIT in cosmetic formulations, demonstrating its effectiveness in preventing microbial contamination without significant adverse effects on skin irritation or sensitization .

- Wood Preservation : In a field trial, BIT was applied to treated wood samples exposed to outdoor conditions. Results showed a significant reduction in fungal decay compared to untreated controls, highlighting its utility as a wood preservative .

- Paints and Coatings : BIT has been incorporated into water-based paints, where it effectively inhibited microbial growth over extended periods, ensuring product longevity and safety .

Safety and Regulatory Status

BIT is classified as a hazardous substance under various regulations due to its potential irritant properties and environmental impact. The European Chemicals Agency (ECHA) has included BIT in its list of substances subject to restrictions under REACH due to concerns about its long-term effects on aquatic environments.

Toxicological Data

Research has indicated that while BIT is effective as a biocide, it may pose risks at higher concentrations:

- Acute Toxicity : Studies report low acute toxicity levels in mammals but emphasize the need for caution due to potential skin and eye irritation.

- Chronic Effects : Long-term exposure studies have indicated potential reproductive toxicity in animal models at elevated doses.

Eigenschaften

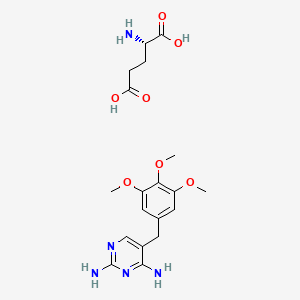

IUPAC Name |

(2S)-2-aminopentanedioic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3.C5H9NO4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;6-3(5(9)10)1-2-4(7)8/h5-7H,4H2,1-3H3,(H4,15,16,17,18);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYMKQHASEADQ-HVDRVSQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241156 | |

| Record name | L-Glutamic acid, compound with 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94232-28-7 | |

| Record name | L-Glutamic acid, compd. with 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94232-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, compound with 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094232287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, compound with 5-((3,4,5-trimethoxyphenyl)methyl)pyrimidine-2,4-diamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-glutamic acid, compound with 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.